2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile
Description
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile is an organic compound that features a benzodiazole ring fused with a methoxyphenyl group and a butanenitrile moiety
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(4-methoxyphenyl)but-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-13-8-6-12(7-9-13)10-17(22)14(11-19)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDFIFYBOVOQR-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C(C#N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2,3-dihydro-1H-1,3-benzodiazole with 4-methoxybenzaldehyde, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often require the use of a base such as piperidine and an organic solvent like ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.
4-(4-methoxyphenyl)-3-oxobutanenitrile: Lacks the benzodiazole ring, which may reduce its potential as an enzyme inhibitor or receptor modulator.
Uniqueness
The presence of both the benzodiazole ring and the methoxyphenyl group in 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-(4-methoxyphenyl)-3-oxobutanenitrile makes it unique. This combination enhances its potential for diverse chemical reactions and broadens its range of biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
